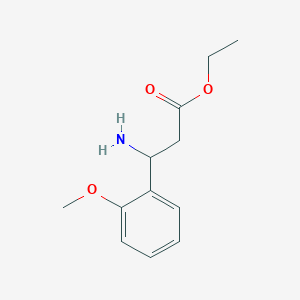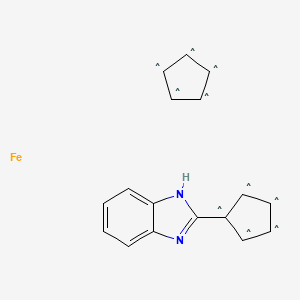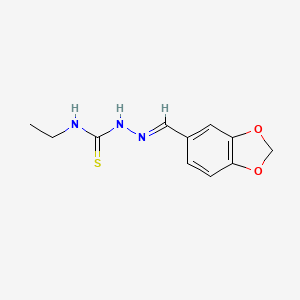![molecular formula C12H18N2O B12051062 [4-Methyl-2-(morpholin-4-yl)phenyl]methanamine](/img/structure/B12051062.png)
[4-Methyl-2-(morpholin-4-yl)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Methyl-2-(morpholin-4-yl)phenyl]methanamine: is an organic compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol . This compound features a phenyl ring substituted with a methyl group and a morpholine ring, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-Methyl-2-(morpholin-4-yl)phenyl]methanamine typically involves the reaction of 4-methyl-2-nitrobenzaldehyde with morpholine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst like palladium on carbon .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-Methyl-2-(morpholin-4-yl)phenyl]methanamine can undergo oxidation reactions to form corresponding or .
Reduction: The compound can be reduced to form or .
Common Reagents and Conditions:
Oxidation: Reagents like or .
Reduction: Reagents such as or with a catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of or .
Reduction: Formation of or .
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of heterocyclic compounds and pharmaceutical intermediates .
Biology:
- Investigated for its potential as a biological probe due to its ability to interact with various biological targets .
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development .
Industry:
Mechanism of Action
The mechanism of action of [4-Methyl-2-(morpholin-4-yl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
- [2-(Morpholin-4-ylmethyl)phenyl]methanamine
- [2-(Morpholin-4-yl)ethyl]phenylamine
- [4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl]methanamine
Comparison:
- [4-Methyl-2-(morpholin-4-yl)phenyl]methanamine is unique due to the presence of both a methyl group and a morpholine ring , which confer distinct chemical and biological properties.
- The morpholine ring enhances its solubility and ability to interact with biological targets.
- The methyl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(4-methyl-2-morpholin-4-ylphenyl)methanamine |
InChI |
InChI=1S/C12H18N2O/c1-10-2-3-11(9-13)12(8-10)14-4-6-15-7-5-14/h2-3,8H,4-7,9,13H2,1H3 |
InChI Key |
FBIJCPWLIAYGLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12050986.png)
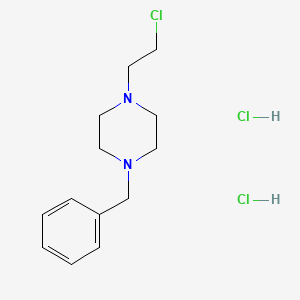
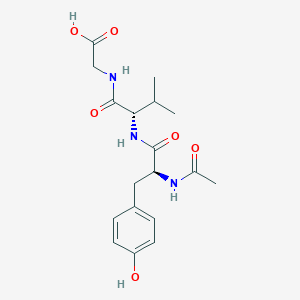


![4-amino-6-tert-butyl-3-[3-(trifluoromethyl)anilino]-1,2,4-triazin-5(4H)-one](/img/structure/B12051013.png)




